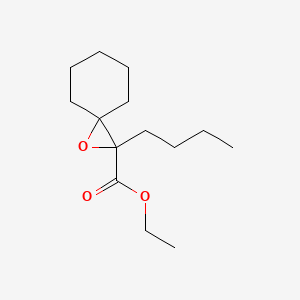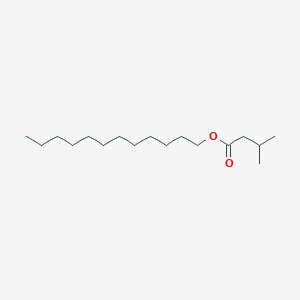
1-Hydroxy-3,3-dimethyl-2,1-benzoxaborole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-3,3-dimethyl-2,1-benzoxaborole-7-carboxylic acid is an organic compound with the molecular formula C10H11BO4.
Preparation Methods
The synthesis of 1-Hydroxy-3,3-dimethyl-2,1-benzoxaborole-7-carboxylic acid typically involves the reaction of benzoxaborole derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 3,3-dimethyl-2,1-benzoxaborole with a carboxylating agent to introduce the carboxylic acid group at the 7-position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Hydroxy-3,3-dimethyl-2,1-benzoxaborole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The hydroxyl group at the 1-position can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dimethyl sulfoxide, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Hydroxy-3,3-dimethyl-2,1-benzoxaborole-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes.
Medicine: Research has indicated its potential use in developing new pharmaceuticals, especially for treating bacterial and fungal infections.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3,3-dimethyl-2,1-benzoxaborole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. The compound can form stable complexes with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
1-Hydroxy-3,3-dimethyl-2,1-benzoxaborole-7-carboxylic acid can be compared with other benzoxaborole derivatives, such as:
- 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
- 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid These compounds share similar core structures but differ in the position of the carboxylic acid group. The unique positioning of functional groups in this compound contributes to its distinct chemical properties and potential applications .
Properties
Molecular Formula |
C10H11BO4 |
|---|---|
Molecular Weight |
206.00 g/mol |
IUPAC Name |
1-hydroxy-3,3-dimethyl-2,1-benzoxaborole-7-carboxylic acid |
InChI |
InChI=1S/C10H11BO4/c1-10(2)7-5-3-4-6(9(12)13)8(7)11(14)15-10/h3-5,14H,1-2H3,(H,12,13) |
InChI Key |
KQOHHCJERVXVOV-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=CC=C2C(O1)(C)C)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


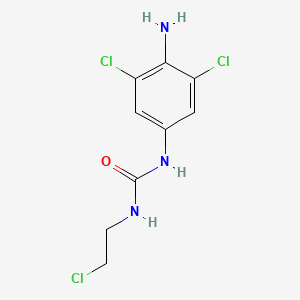
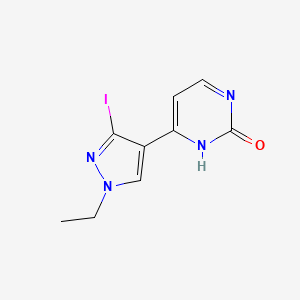
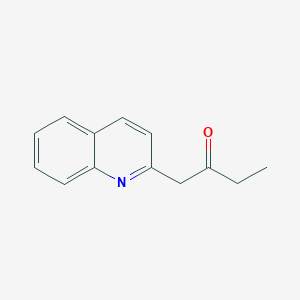
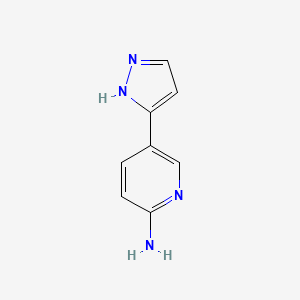

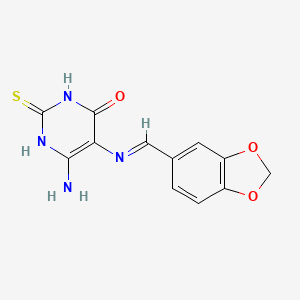
![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dimethylpropanamide;ethanesulfonic acid](/img/structure/B13999055.png)
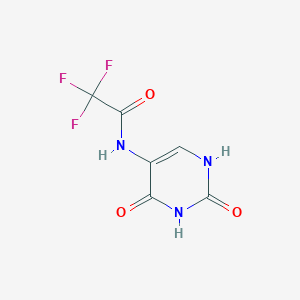
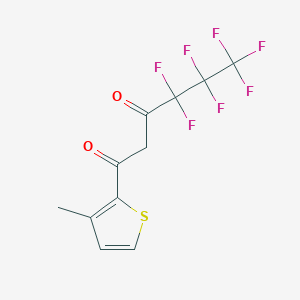

![4-[3,5-Bis(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B13999087.png)
![Benzene,[bromo[(phenylmethyl)sulfonyl]methyl]-](/img/structure/B13999105.png)
